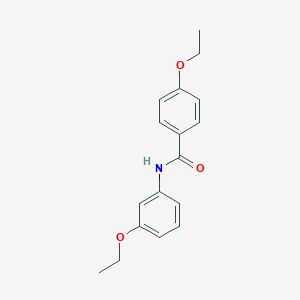
4-ethoxy-N-(3-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(3-ethoxyphenyl)benzamide, also known as EE-3-EPB, is a chemical compound that belongs to the class of phenylbenzamides. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
作用機序
The mechanism of action of 4-ethoxy-N-(3-ethoxyphenyl)benzamide is not fully understood. However, it has been proposed to act as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. 4-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, leading to an increase in endocannabinoid levels and activation of cannabinoid receptors.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In neuroscience, it has been found to protect neurons from oxidative stress and to improve cognitive function by enhancing synaptic plasticity. In oncology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and activating the p53 pathway. In immunology, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
4-ethoxy-N-(3-ethoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
将来の方向性
There are several future directions for the study of 4-ethoxy-N-(3-ethoxyphenyl)benzamide. In neuroscience, further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic applications in neurodegenerative diseases and traumatic brain injury. In oncology, further studies are needed to determine its efficacy in animal models of cancer and to investigate its potential as a combination therapy with other anticancer drugs. In immunology, further studies are needed to determine its potential as a treatment for autoimmune diseases and to investigate its effects on the gut microbiome.
合成法
The synthesis of 4-ethoxy-N-(3-ethoxyphenyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-ethoxyaniline. The reaction takes place in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is then purified by column chromatography or recrystallization.
科学的研究の応用
4-ethoxy-N-(3-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. In immunology, it has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
特性
製品名 |
4-ethoxy-N-(3-ethoxyphenyl)benzamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
4-ethoxy-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-10-8-13(9-11-15)17(19)18-14-6-5-7-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChIキー |
LKCBQGJIAWRBLF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267917.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)